1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid
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Overview
Description
1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a fluorine atom on the cyclohexane ring, and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
A common method involves the reaction of 4-fluorocyclohexanone with tert-butyl carbamate in the presence of a base such as sodium hydroxide, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid.
Major Products
Substitution: Products with different substituents replacing the fluorine atom.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Scientific Research Applications
1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and peptide synthesis.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, and its removal under acidic conditions reveals the free amine, which can participate in further reactions. The fluorine atom and carboxylic acid group contribute to the compound’s reactivity and potential interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
1-((Tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid: Similar in having a Boc-protected amino group but with a cyclopropane ring instead of a cyclohexane ring.
(S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid: Features a Boc-protected amino group and an additional amino group.
N-Boc-S-Benzyl-L-cysteine: Contains a Boc-protected amino group and a benzyl-protected thiol group.
Uniqueness
1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom on the cyclohexane ring, which can influence its reactivity and interactions in chemical and biological systems. The combination of the Boc-protected amino group and the carboxylic acid group also provides versatility in synthetic applications .
Properties
Molecular Formula |
C12H20FNO4 |
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Molecular Weight |
261.29 g/mol |
IUPAC Name |
4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20FNO4/c1-11(2,3)18-10(17)14-12(9(15)16)6-4-8(13)5-7-12/h8H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
MLUDCLUKSZPXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)F)C(=O)O |
Origin of Product |
United States |
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